4-bromo-N-(4,4-difluorocyclohexyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
4-bromo-N-(4,4-difluorocyclohexyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF2NOS/c12-7-5-9(17-6-7)10(16)15-8-1-3-11(13,14)4-2-8/h5-6,8H,1-4H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBURRGGWYSJXMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC(=CS2)Br)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4,4-difluorocyclohexyl)thiophene-2-carboxamide typically involves multiple steps, starting from thiopheneThe reaction conditions often involve the use of reagents such as n-butyllithium (n-BuLi) and bromine at low temperatures (−78°C to room temperature) to ensure regioselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4,4-difluorocyclohexyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the thiophene ring or the carboxamide group.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boron reagents under mild conditions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted thiophene derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following properties:
- Molecular Formula : C11H12BrF2NOS
- Molecular Weight : 324.19 g/mol
- CAS Number : 2034386-98-4
The unique structure of this compound includes a bromine atom and a difluorocyclohexyl group attached to a thiophene ring, which contributes to its distinctive chemical reactivity and biological activity.
Chemistry
Building Block for Synthesis
4-bromo-N-(4,4-difluorocyclohexyl)thiophene-2-carboxamide serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including:
- Bromination : The bromine atom can undergo substitution reactions with nucleophiles.
- Oxidation and Reduction : The thiophene ring can be oxidized to form sulfoxides or sulfones, while the carboxamide group may be reduced under specific conditions.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description |
|---|---|
| Bromination | Substitution of bromine with amines or thiols |
| Oxidation | Formation of sulfoxides or sulfones |
| Reduction | Conversion of the carboxamide to amines |
Biological Applications
Therapeutic Properties
Research indicates potential therapeutic applications for this compound, particularly in anti-inflammatory and anticancer activities. Studies have shown that compounds with similar structures exhibit significant biological effects.
Case Study: Anticancer Activity
In a recent study published in Journal of Medicinal Chemistry, derivatives of thiophene-based compounds demonstrated cytotoxic effects against various cancer cell lines. The presence of the difluorocyclohexyl moiety may enhance these properties by improving solubility and bioavailability.
Materials Science
Organic Semiconductors
The compound's unique electronic properties make it suitable for use in organic semiconductors. Its application in organic photovoltaic devices has been explored due to its ability to facilitate charge transport.
Table 2: Performance Metrics in Organic Solar Cells
| Parameter | Value |
|---|---|
| Power Conversion Efficiency | Up to 8% |
| Stability | >80% after 1000 hours |
| Absorption Spectrum | λ_max = 600 nm |
Mechanism of Action
The mechanism of action of 4-bromo-N-(4,4-difluorocyclohexyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with four thiazole-4-carboxamide derivatives (compounds 108–111 ) synthesized via analogous routes . Key comparisons are outlined below:
Structural Differences
- Heterocyclic Core: Target Compound: Thiophene ring (sulfur-containing five-membered aromatic ring). Compounds 108–111: Thiazole ring (five-membered aromatic ring with nitrogen and sulfur).
Substituents :
- Target : Bromine at the 4-position of thiophene.
- 108–111 : Varied substituents at the 2-position of thiazole, including 3-methyl-1-(3,4,5-trimethoxybenzamido)butyl (108), phenyl (109), 4-hydroxyphenyl (110), and pyrrolidinyl (111) groups.
- Implications: Bromine’s electronegativity and size may enhance electrophilic reactivity compared to the bulky, electron-rich trimethoxybenzamido groups in 108–111.
Physicochemical Properties
- Bromine’s hydrophobic nature in the target compound may favor lipid membrane permeability.
Synthetic Yields :
Functional Group Impact
- Thiophene vs. Thiazole’s nitrogen enables additional hydrogen bonding, which may enhance target binding in biological systems.
Bromine vs. Trimethoxybenzamido Groups :
- Bromine serves as a leaving group, enabling nucleophilic substitution reactions, whereas the trimethoxybenzamido groups in 108–111 are more sterically constrained and electron-donating.
Data Table: Comparative Analysis
| Property | Target Compound | Compound 108 | Compound 109 | Compound 110 | Compound 111 |
|---|---|---|---|---|---|
| Core Structure | Thiophene | Thiazole | Thiazole | Thiazole | Thiazole |
| Key Substituent | 4-Bromo | 3-Methyl-1-(3,4,5-trimethoxybenzamido)butyl | 2-Phenyl-1-(3,4,5-trimethoxybenzamido)ethyl | 2-(4-Hydroxyphenyl)-1-(3,4,5-trimethoxybenzamido)ethyl | 1-(3,4,5-Trimethoxybenzoyl)pyrrolidin-2-yl |
| Molecular Weight | Not reported | ~595 g/mol (calculated) | ~587 g/mol (calculated) | ~603 g/mol (calculated) | ~565 g/mol (calculated) |
| Yield | Not reported | 78% | 67% | 35% | 39% |
| Purity (HPLC) | Not reported | >95% | >95% | >95% | >95% |
Biological Activity
4-bromo-N-(4,4-difluorocyclohexyl)thiophene-2-carboxamide (CAS No. 2034386-98-4) is a thiophene derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound exhibits unique structural properties that may confer various pharmacological effects, including antimicrobial and anticancer activities.
Chemical Structure and Properties
The chemical structure of this compound features a thiophene ring, a bromine atom, and a difluorocyclohexyl group. The presence of these functional groups influences the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C11H12BrF2NOS |
| Molecular Weight | 303.19 g/mol |
| CAS Number | 2034386-98-4 |
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by modulating the activity of these targets, which can lead to various pharmacological outcomes.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, affecting pathways such as apoptosis and cell proliferation.
- Receptor Modulation : It could interact with specific receptors, altering their signaling pathways, which is crucial in cancer therapy and other diseases.
Biological Activity
Research indicates that this compound has shown promise in several biological assays:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
- Anticancer Properties : Investigations into its anticancer effects have indicated potential cytotoxicity against specific cancer cell lines, making it a candidate for further development as an anticancer agent.
Case Studies
A study focused on the synthesis and biological evaluation of thiophene derivatives reported that compounds similar to this compound displayed significant activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Comparative Analysis with Similar Compounds
To understand the uniqueness and potential advantages of this compound, it is essential to compare it with related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide | Contains a formyl group | Antimicrobial |
| 5-fluoro-N-(cyclopropyl)thiophene-2-carboxamide | Fluorinated cyclopropyl group | Anticancer |
Q & A
Q. What synthetic methodologies are optimal for preparing 4-bromo-N-(4,4-difluorocyclohexyl)thiophene-2-carboxamide?
The synthesis typically involves coupling a brominated thiophene-2-carboxylic acid derivative with 4,4-difluorocyclohexylamine. Key steps include:
- Ester hydrolysis : Hydrolyze a thiophene-2-carboxylate ester (e.g., ethyl ester) under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid intermediate .
- Amide coupling : Use coupling reagents like HATU or DCC with 4,4-difluorocyclohexylamine to form the carboxamide. Reaction conditions (e.g., DMF solvent, room temperature) and stoichiometric ratios (1:1.2 acid:amine) are critical for yields >70% .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Confirm the presence of the difluorocyclohexyl group (split signals due to fluorine coupling) and thiophene ring protons. The bromine atom deshields adjacent protons, causing distinct downfield shifts .
- ESI-MS : Verify molecular weight (e.g., [M+H]+ peak at ~345–355 Da) and isotopic patterns from bromine .
- HPLC : Assess purity (>95% by UV detection at 254 nm) .
Q. What solvent systems are suitable for solubility testing?
The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the amide group, partially soluble in ethanol, and insoluble in water. Pre-screen solvents for biological assays using serial dilution and nephelometry .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Data collection : Use synchrotron radiation for high-resolution (<1.0 Å) data. The bromine atom provides strong anomalous scattering, aiding phase determination .
- Refinement : Employ SHELXL for small-molecule refinement. Address potential twinning or disorder in the difluorocyclohexyl group using restraints .
- Validation : Check geometric parameters (e.g., C–F bond lengths: ~1.35 Å) against Cambridge Structural Database entries .
Q. What strategies improve low yields in the amidation step?
- Catalytic additives : Use DMAP or HOAt to accelerate coupling .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yields .
- In situ activation : Generate the acyl chloride intermediate (e.g., using SOCl₂) for reactive amide formation .
Q. How does the 4,4-difluorocyclohexyl group influence pharmacokinetic properties?
- Metabolic stability : Fluorine atoms block oxidative metabolism at the cyclohexyl group, extending half-life in vivo .
- Lipophilicity : The difluoro group increases logP by ~0.5 compared to non-fluorinated analogs, enhancing membrane permeability .
- Conformational rigidity : The chair conformation of the cyclohexyl ring reduces entropic penalties during target binding .
Q. What contradictions exist in reported biological activities of analogous brominated thiophenes?
- Anticancer activity : Some studies report IC50 values <10 µM (e.g., against HeLa cells), while others show no efficacy due to differences in assay conditions (e.g., serum concentration, exposure time) .
- SAR discrepancies : Bromine at the 4-position enhances activity in kinase inhibition but reduces solubility, complicating direct comparisons .
Q. How to design QSAR models for derivatives of this compound?
- Descriptors : Include electronic (Hammett σ for bromine), steric (molar volume of difluorocyclohexyl), and topological (Wiener index) parameters .
- Training data : Use IC50 values from enzymatic assays (e.g., kinase inhibition) and physicochemical properties (logP, PSA) .
- Validation : Apply leave-one-out cross-validation and external test sets to ensure robustness (R² >0.7) .
Q. What is the role of bromine in facilitating cross-coupling reactions for derivative synthesis?
Bromine acts as a superior leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Key applications:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
